molecular formula C6H3F3INO B1447364 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine CAS No. 1227574-61-9

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1447364
CAS No.: 1227574-61-9
M. Wt: 288.99 g/mol
InChI Key: DMRYPMXMNGWXBB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring. One common method is the iodination of 4-hydroxy-6-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological targets through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-(trifluoromethyl)pyridine: Lacks the hydroxy group but shares the iodo and trifluoromethyl substitutions.

    2-Chloro-6-(trifluoromethyl)pyridine: Contains a chloro group instead of the iodo group.

    4-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the iodo substitution

Uniqueness

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is unique due to the combination of hydroxy, iodo, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRYPMXMNGWXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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